molecular formula C19H15N3 B11092981 2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile

2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B11092981
M. Wt: 285.3 g/mol
InChI Key: OOFICXDIKWEJFN-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of amino, methyl, diphenyl, and carbonitrile groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile can be achieved through a multi-component reaction involving aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate. One efficient method involves the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) as the reaction medium . This method is advantageous due to its high yield, short reaction time, and environmentally friendly nature.

Another method involves the condensation of chalcones with malononitrile and ammonium acetate in the presence of ionic liquid ethylammonium nitrate . This approach also offers excellent yields and the ability to recycle and reuse the ionic liquid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale multi-component reactions under controlled conditions. The use of solvent-free conditions and recyclable ionic liquids can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

2-amino-5-methyl-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H15N3/c1-13-17(14-8-4-2-5-9-14)16(12-20)19(21)22-18(13)15-10-6-3-7-11-15/h2-11H,1H3,(H2,21,22)

InChI Key

OOFICXDIKWEJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=CC=C3

Origin of Product

United States

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